Ethyl 2-azaspiro[4.4]nonane-4-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of Ethyl 2-azaspiro[4.4]nonane-4-carboxylate is C11H19NO2 . It contains a total of 34 bonds, including 15 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 2 five-membered rings, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-azaspiro[4.4]nonane-4-carboxylate is 197.27 . Other physical and chemical properties such as boiling point and storage conditions are not provided in the retrieved sources.Scientific Research Applications
Chemical Synthesis and Structural Analysis
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate is involved in the synthesis of various heterocyclic compounds. For instance, Silaichev et al. (2013) described its use in the production of ethyl 4-aroyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates, showcasing its role in creating complex molecular structures (Silaichev, Kudrevatykh, Slepukhin, & Maslivets, 2013).
Applications in Drug Discovery
Research by Reddy et al. (2019) highlights the use of ethyl 2-azaspiro[4.4]nonane-4-carboxylate in asymmetric synthesis, crucial for modern drug discovery. Their study achieved highly diastereoselective addition, yielding pure 1-substituted 2-azaspiro compounds, demonstrating its applicability in creating medically relevant structures (Reddy, Waman, Kallure, Nalivela, Begum, Divya, & Kotturi, 2019).
Multicomponent Reactions
Sabitov et al. (2020) explored its use in a three-component condensation process to create ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates. This research underlines its versatility in multicomponent reactions, significant for medicinal chemistry (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).
Advanced Pharmaceutical Synthesis
Kamiński et al. (2008) discussed synthesizing N-phenylamino derivatives of 2-azaspiro[4.4]nonane for pharmaceutical applications. Their work emphasizes the compound's role in developing new pharmacologically active molecules (Kamiński, Obniska, & Dybała, 2008).
Chiral Synthesis and Drug Precursors
D'angelo et al. (2005) utilized this compound in the enantioselective synthesis of key intermediates in drug elaboration, illustrating its importance in producing chiral compounds with high stereochemical fidelity (D'angelo, Dumas, & Pizzonero, 2005).
properties
IUPAC Name |
ethyl 2-azaspiro[4.4]nonane-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-12-8-11(9)5-3-4-6-11/h9,12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKKEQNVHAZLQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-azaspiro[4.4]nonane-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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